molecular formula C18H19N3OS B2651386 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034384-72-8

1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2651386
CAS No.: 2034384-72-8
M. Wt: 325.43
InChI Key: JMJXARPWOAXRQM-UHFFFAOYSA-N
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Description

1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

The research on ruthenium(II)-NNN pincer complexes has shown significant promise in catalysis, particularly in the coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles with hydrogen liberation. Such catalysts are air-stable and phosphine-free, offering an efficient pathway to synthesize 1H-benzo[d]imidazole derivatives from alcohols without oxidants or stoichiometric inorganic bases, which are typically required in conventional methods. This represents a significant advancement in the synthesis of pharmaceutically relevant compounds through a more sustainable approach (Li et al., 2018).

Synthesis of Heterocyclic Compounds

Another area of interest is the synthesis and reactions of various heterocyclic compounds, which are crucial in pharmaceutical research. For example, the synthesis of 1,3,4-thiadiazoles, α-pyranone, and pyridine derivatives starting from 1,3,4-thiadiazolyl ethanone serves as a key method in developing potential therapeutic agents. Such compounds have been tested for their effectiveness against tuberculosis, showcasing the role of these synthetic routes in medicinal chemistry (Abdelall, 2014).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of various derivatives has also been prominent. Synthesis of novel compounds and their testing against different bacterial and fungal strains, including Mycobacterium tuberculosis, highlight the potential of these compounds in developing new treatments for infectious diseases. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against A. baumannii and the M. tuberculosis H37Rv strain, indicating their potential as antimycobacterial agents (Nural et al., 2018).

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-19-16-6-2-3-7-17(16)21(13)14-8-9-20(12-14)18(22)11-15-5-4-10-23-15/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXARPWOAXRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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